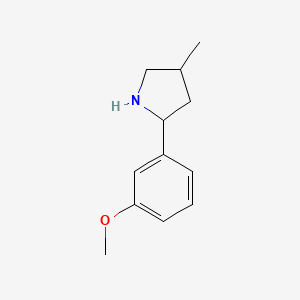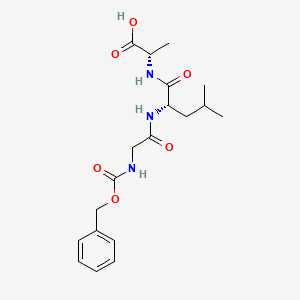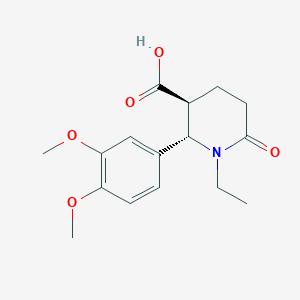
2-(3-甲氧基苯基)-4-甲基吡咯烷
描述
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.科学研究应用
药理学概况
- 血清素受体拮抗剂:该化合物已被发现是 5-HT(2A) 血清素受体的有效、有竞争性和选择性拮抗剂。这在其抑制血清素诱导的血小板聚集和调节动物研究中的血清素介导的收缩的能力中很明显 (Ogawa et al., 2002).
化学和合成
- 氨甲基化:对相关化合物的氨甲基化研究提供了对 2-(3-甲氧基苯基)-4-甲基吡咯烷的化学行为的见解,特别是关于其吡啶环和苯酚环的反应性 (Smirnov et al., 1970).
- 类似物的合成:使用氢化物还原等方法合成 1-芳基-3-氮杂双环[3.1.0]己烷,对生产相关化合物有影响,为 2-(3-甲氧基苯基)-4-甲基吡咯烷的合成和研究提供了潜在途径 (Epstein et al., 1981).
光化学和生物学特性
- DNA 相互作用:对具有吡咯烷衍生物的硅酞菁的研究表明,它们具有有效的 DNA 结合活性,并有可能在光动力疗法中用作 DNA 靶向剂 (Uslan & Sesalan, 2013).
药物化学
- 神经阻滞剂活性:N,N-二取代乙二胺和吡咯烷的苯甲酰胺,包括 2-(3-甲氧基苯基)-4-甲基吡咯烷,已被研究其潜在的神经阻滞剂(抗精神病)特性 (Iwanami et al., 1981).
- 镇痛剂:该化合物参与了非麻醉性镇痛剂的研究,特别是其在合成 1-芳基-3-氮杂双环[3.1.0]己烷中的作用 (Epstein et al., 1981).
安全和危害
This involves studying the compound’s toxicity, potential for causing an allergic reaction, and environmental impact. It also involves determining appropriate safety precautions for handling the compound.
未来方向
This involves identifying areas where further research is needed. This could include potential applications of the compound, ways to improve its synthesis, or new reactions that it could undergo.
属性
IUPAC Name |
2-(3-methoxyphenyl)-4-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-12(13-8-9)10-4-3-5-11(7-10)14-2/h3-5,7,9,12-13H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKBLCGJMYVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277880 | |
| Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-4-methylpyrrolidine | |
CAS RN |
603068-28-6 | |
| Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603068-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1365555.png)

![4-[(4-Methyl-1-piperazinyl)methyl]benzylamine](/img/structure/B1365558.png)


![2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B1365567.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)
![1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1365578.png)

